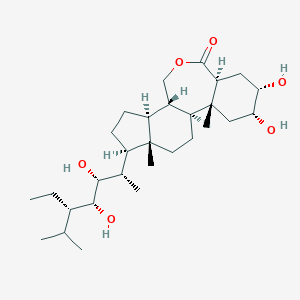![molecular formula C₁₃H₂₃NO₆ B109733 [3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride CAS No. 102673-95-0](/img/structure/B109733.png)
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Overview
Description
The topic of This compound is a member of the class of organic compounds known as carboxylic acid amides. It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. It has been used in a variety of scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.
Scientific Research Applications
Biophysical Research
In biophysical research, this compound is utilized as a molecular probe. Its stable radical nature makes it ideal for Electron Paramagnetic Resonance (EPR) Spectroscopy . EPR Spectroscopy is a technique used to study chemical species with unpaired electrons. The compound’s stability in biological systems allows for detailed structural and dynamic studies of biomolecules and their interactions .
Structural Biology
The compound serves as a reduction-resistant spin label in structural biology. Spin labels are important for studying the structure and dynamics of proteins and nucleic acids. They can be attached to specific sites within a molecule to investigate conformational changes and interaction mechanisms .
Medical Imaging
In medical imaging, particularly Magnetic Resonance Imaging (MRI) , the compound can be used as a contrast agent. Its properties enhance the quality of the MRI images, providing clearer and more precise images of biological tissues .
Drug Development
This compound is valuable in drug development as a pharmacological tool. It can be used to track the distribution and accumulation of drugs within the body, helping researchers understand the drug’s pharmacokinetics and pharmacodynamics .
Chemical Synthesis
In the field of chemical synthesis, the compound is used as a building block for creating more complex molecules. Its carboxylic acid groups make it a versatile reactant that can undergo various chemical reactions to form new compounds with potential applications in different industries .
Nanotechnology
Nanotechnology applications include the design of nanoscale devices and sensors. The compound’s molecular structure can be engineered to create nanoscale components that respond to environmental changes, such as pH or temperature .
Environmental Monitoring
The compound can be applied in environmental monitoring as a sensor for detecting pollutants or changes in environmental conditions. Its sensitivity to specific chemical reactions makes it useful for tracking environmental contaminants .
Agricultural Research
In agricultural research, the compound can be used to study plant metabolism and stress responses. It can act as a marker to understand how plants react to various stressors, which can lead to the development of more resilient crop varieties .
properties
IUPAC Name |
[3-carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.ClH/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4;/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDMXVJGDGHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71669236 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



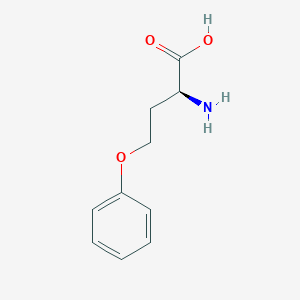
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
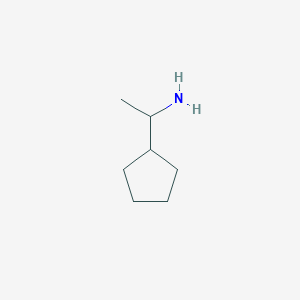


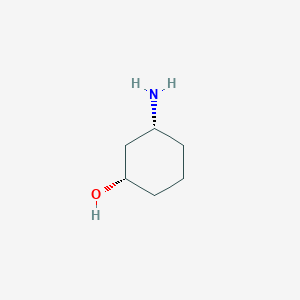
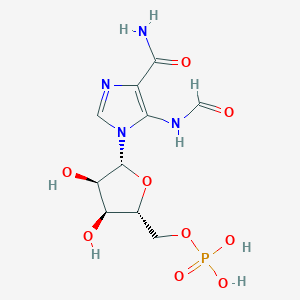
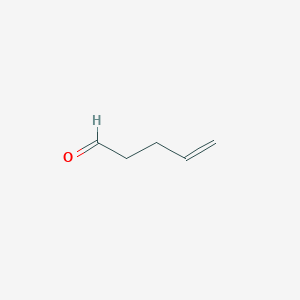

![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)


![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
